molecular formula C15H24O3 B8154272 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol

Cat. No.: B8154272
M. Wt: 252.35 g/mol
InChI Key: WXOVBPULIAMOMB-UHFFFAOYSA-N
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Description

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol is an organic compound with the molecular formula C16H26O3. It is a derivative of propanol and features a benzyloxy group attached to a pentyl chain, which is further connected to a propanol backbone. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol typically involves the reaction of 3-bromopropanol with 5-benzyloxypentyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The propanol backbone allows for further chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol is unique due to its combination of a benzyloxy group, a pentyl chain, and a propanol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

3-(5-phenylmethoxypentoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c16-10-7-13-17-11-5-2-6-12-18-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVBPULIAMOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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